N-(4-Methylphenyl)octanamide
Description
Contextualization within the Class of Amides and Substituted Anilides
The amide functional group is a cornerstone of organic chemistry and biochemistry, characterized by a carbonyl group bonded to a nitrogen atom. This linkage is fundamental to the structure of peptides and proteins and is present in approximately 25% of all pharmaceutical drugs, highlighting its biological and medicinal importance. Amides are generally stable and participate in crucial hydrogen bonding interactions, which influence the conformation and binding properties of molecules.
N-(4-Methylphenyl)octanamide is classified as a secondary amide, meaning the amide nitrogen is bonded to one hydrogen and two carbon atoms. More specifically, it is a substituted anilide, or N-arylamide, as the amide nitrogen is directly attached to a phenyl ring. Anilides represent a significant subclass of amides widely found in natural products, pharmaceuticals, and agrochemicals. The presence of the aromatic ring and its substituents can dramatically influence the molecule's electronic properties, lipophilicity, and metabolic stability compared to simple aliphatic amides. cust.edu.twresearchgate.netresearchgate.net
The structure of this compound is derived from the formal condensation of octanoic acid, an eight-carbon saturated fatty acid, and p-toluidine (B81030) (4-methylaniline). chemsrc.com This combination of a flexible, lipophilic alkyl chain and a more rigid, substituted aryl group imparts a distinct amphiphilic character to the molecule. Substituted anilides are a frequent target of study in medicinal chemistry, as modifications to either the acyl chain or the aniline (B41778) ring can systematically alter biological activity, leading to the development of compounds with a wide range of therapeutic effects, including antimicrobial, analgesic, and anti-inflammatory properties. cust.edu.twmdpi.comnuph.edu.ua
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | uni.lu |
| CAS Number | 52097-65-1 | chemsrc.com |
| Molecular Formula | C15H23NO | uni.lu |
| Molecular Weight | 233.35 g/mol | nih.gov |
| Monoisotopic Mass | 233.17796 Da | uni.lu |
| InChI Key | ICXCDRKZZJDRRR-UHFFFAOYSA-N | uni.lu |
| Canonical SMILES | CCCCCCCC(=O)NC1=CC=C(C=C1)C | uni.lu |
| Predicted XlogP | 4.7 | uni.lu |
Significance of Fatty Acid Amide Structures in Mechanistic Investigations
Fatty acid amides (FAAs) are a diverse and widespread family of endogenous lipid signaling molecules. oup.com The discovery of specific FAAs, such as N-arachidonoylethanolamine (anandamide) as the endogenous ligand for cannabinoid receptors and oleamide (B13806) as a regulator of sleep, catalyzed a surge of research into this class of compounds. nih.gov These findings established FAAs as critical components of intercellular communication, involved in a wide array of physiological processes including pain, inflammation, neuroprotection, and metabolic regulation. oup.comnih.govresearchgate.net
The biological function of an FAA is intricately linked to its specific structure, including the length and degree of unsaturation of the fatty acyl chain and the nature of the amine headgroup. researchgate.netresearchgate.net This structural diversity allows FAAs to interact with a variety of protein targets with high specificity. Consequently, synthetic FAAs and their analogues are invaluable tools for mechanistic investigations. By systematically altering the structure—for instance, by changing the length of the alkyl chain as seen in this compound—researchers can probe the structural requirements for binding to specific receptors or for metabolism by key enzymes.
A central enzyme in FAA signaling is Fatty Acid Amide Hydrolase (FAAH), which degrades these lipids and terminates their signaling action. nih.govnih.gov Developing inhibitors of FAAH is a major therapeutic strategy for augmenting the natural effects of endogenous FAAs. nih.govacs.org Compounds with structures related to FAAs are essential for studying the active site of FAAH and for designing selective inhibitors. nih.gov The study of how different FAA structures are synthesized, transported, and degraded provides fundamental insights into the complex regulatory networks of lipid signaling in health and disease. nih.govusf.edu
Overview of Current Research Trajectories Involving this compound and Related Analogues
While specific research focusing directly on this compound is limited in published literature, studies on structurally related analogues highlight several promising areas of investigation. The octanamide (B1217078) and substituted anilide moieties are common features in molecules designed for diverse applications, from materials science to medicinal chemistry.
Medicinal Chemistry and Drug Discovery: The anilide structure is a privileged scaffold in drug development. cust.edu.twresearchgate.net Research on substituted anilides often involves creating libraries of related compounds to establish structure-activity relationships (SAR). For example, various anilides have been synthesized and tested for analgesic, antimicrobial, and anti-inflammatory activities. cust.edu.twnuph.edu.ua The N-phenyl group and the attached acyl chain are systematically modified to optimize potency and selectivity for a given biological target. mdpi.com Complex derivatives of octanamide have also been synthesized and investigated for their potential as anticancer agents.
Enzyme Inhibition: The FAA family of signaling lipids is degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH). nih.gov Pharmacological inactivation of this enzyme produces analgesic and anti-inflammatory effects, making FAAH a significant therapeutic target. nih.govacs.org Compounds that mimic the structure of endogenous FAAs are crucial for developing potent and selective FAAH inhibitors. The piperidine/piperazine urea (B33335) scaffold, for instance, has been identified as a privileged structure for creating FAAH inhibitors with high potency and selectivity. nih.gov
Novel Drug Delivery Systems: In materials science, fatty acid amides with varying alkyl chain lengths have been synthesized to act as organogelators. These molecules can self-assemble into stable networks capable of encapsulating and controlling the release of drug molecules, demonstrating their potential as novel carriers for topical and transdermal drug delivery. rsc.org
Rationale for Comprehensive Academic Inquiry into this compound
A comprehensive academic investigation into this compound is warranted for several key reasons. Its structure represents a convergence of two important chemical classes: substituted anilides and fatty acid amides. This makes it an ideal candidate for foundational research that could bridge multiple scientific disciplines.
Firstly, the compound serves as a valuable molecular probe. Given the established role of fatty acid amides in cell signaling, this compound can be used to explore interactions with biological targets such as FAAH and cannabinoid receptors. nih.govnih.gov Its specific structure—an eight-carbon chain coupled with a methyl-substituted phenyl ring—provides a unique combination of lipophilicity and aromaticity that can be used to probe the binding pockets of receptors and enzymes involved in lipid signaling.
Secondly, it is an excellent candidate for structure-activity relationship (SAR) studies. By using this compound as a parent compound, researchers can systematically modify the alkyl chain length, the position and nature of the substituent on the phenyl ring, or replace the amide bond with bioisosteres. Such studies are fundamental to medicinal chemistry for optimizing lead compounds and understanding the molecular basis of biological activity.
Finally, the relative lack of specific data on this compound represents a clear knowledge gap. A thorough characterization of its physicochemical properties, synthetic routes, and a systematic screening of its biological activities would provide valuable data for the scientific community. This foundational knowledge could uncover novel biological functions or establish the compound as a useful building block for the synthesis of more complex molecules with applications in pharmacology or materials science.
Structure
3D Structure
Properties
CAS No. |
52097-65-1 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
N-(4-methylphenyl)octanamide |
InChI |
InChI=1S/C15H23NO/c1-3-4-5-6-7-8-15(17)16-14-11-9-13(2)10-12-14/h9-12H,3-8H2,1-2H3,(H,16,17) |
InChI Key |
ICXCDRKZZJDRRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)C |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for N 4 Methylphenyl Octanamide
Established Synthetic Pathways for N-(4-Methylphenyl)octanamide Core Structure
The formation of the this compound core structure is primarily achieved through amidation reactions. These reactions involve the coupling of an octanoic acid derivative, which provides the acyl group, with a 4-methylaniline (p-toluidine) precursor, which acts as the nucleophile.
The creation of the carbon-nitrogen bond in this compound is a classic example of nucleophilic acyl substitution. smolecule.com The specific pathway chosen often depends on the desired scale, purity requirements, and the availability of starting materials.
Direct amidation involves the reaction of a carboxylic acid with an amine, typically at high temperatures to drive off water, or with the assistance of coupling agents or catalysts. While thermal amidation is possible, modern synthetic protocols often employ activating agents or catalysts to achieve milder reaction conditions and higher yields. acs.org
Silicon-based reagents such as methyltrimethoxysilane (B3422404) (MTM) and tetramethylorthosilicate (TMOS) have emerged as effective mediators for the direct amidation of carboxylic acids and amines. acs.orgnih.gov These reagents react with the carboxylic acid to form a more reactive silyl (B83357) ester intermediate, which is then readily attacked by the amine. nih.gov This approach offers the advantage of simple workup procedures that can provide the pure amide without requiring chromatographic purification. acs.orgnih.gov
Catalytic approaches offer a greener and more atom-economical alternative. Boronic acids, for instance, have been shown to be effective organocatalysts for direct amidation reactions between free carboxylic acids and amines. acs.orgresearchgate.net Enzymatic methods, utilizing biocatalysts like Candida antarctica lipase (B570770) B (CALB), have also been developed for direct amide synthesis, often proceeding with excellent yields in environmentally benign solvents. mdpi.comresearchgate.net These enzymatic strategies are notable for their high selectivity and operation under mild conditions. mdpi.com Furthermore, reductive amidation, which couples nitroarenes with carboxylic acids in a one-pot process using catalysts like palladium, provides another route to N-aryl amides. acs.orguj.ac.za
A highly reliable and widely used method for synthesizing amides is the reaction between an amine and an acyl chloride, often referred to as the Schotten-Baumann reaction. fishersci.it For the synthesis of this compound, this involves reacting octanoyl chloride with 4-methylaniline. The reaction is typically fast and proceeds at room temperature in aprotic solvents, often in the presence of a base like pyridine (B92270) or a tertiary amine to neutralize the hydrochloric acid byproduct. fishersci.it
The necessary acyl chloride, octanoyl chloride, can be prepared from octanoic acid by reacting it with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.itrsc.orglibretexts.org In some protocols, the acyl chloride is generated in situ and used directly in a one-pot synthesis without isolation, which can be efficient for large-scale production. rsc.org
Beyond acyl chlorides, carboxylic acids can be activated using a variety of coupling reagents developed primarily for peptide synthesis. fishersci.it Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. fishersci.itresearchgate.net
Table 1: Comparison of Common Amidation Reagents
| Reagent/Method | Activating Agent | Byproducts | Conditions | Advantages |
| Acyl Chloride | Thionyl Chloride (SOCl₂) | SO₂, HCl | Often requires heating for acyl chloride formation, then room temp amidation | High reactivity, reliable |
| Carbodiimide | DCC, EDC | Dicyclohexylurea (DCU), EDU | Room temperature | Mild conditions |
| Silicon-Based | MTM, TMOS | Siloxanes, Methanol (B129727) | Heating often required | Simple, non-chromatographic workup acs.orgnih.gov |
| Enzymatic | Lipase (e.g., CALB) | Water | Mild temperatures (e.g., 60 °C) mdpi.com | High selectivity, green solvent compatibility mdpi.com |
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and waste. Key parameters that are typically adjusted include the choice of solvent, reaction temperature, catalyst type and loading, and the stoichiometry of the reactants. scielo.br
For instance, in catalyst-assisted amidations, screening different catalysts and their respective loadings is a primary step. acs.org The solvent can significantly influence reaction rates and selectivity; for example, acetonitrile (B52724) has been found to be an effective solvent for certain oxidative coupling reactions, offering a good balance between conversion and selectivity. scielo.br Temperature also plays a critical role. In enzymatic amidations, an optimal temperature must be found that maximizes reaction rate without causing thermal denaturation of the enzyme. mdpi.com For other reactions, adjusting the temperature can help control the reaction kinetics and suppress side reactions. scielo.br The ratio of coupling partners and the concentration of reagents are also fine-tuned to drive the reaction to completion and simplify purification. scielo.bracs.org
Table 2: Impact of Reaction Parameters on Amidation (General Findings)
| Parameter | Effect on Reaction | Example Optimization |
| Solvent | Influences solubility, reaction rate, and selectivity. | Acetonitrile was found to provide a good balance between conversion and selectivity in certain syntheses. scielo.br |
| Temperature | Affects reaction kinetics and catalyst stability. | For enzymatic amidation with CALB, 60 °C was found to be optimal, with higher temperatures decreasing conversion due to denaturation. mdpi.com |
| Catalyst | The nature and amount of catalyst directly impact efficiency. | In some Pd-catalyzed reactions, optimizing the catalyst and additives is essential for C-H bond activation. beilstein-journals.org |
| Stoichiometry | The ratio of reactants can drive equilibrium and affect yield. | Using an excess of the amine or activating agent is common to ensure full conversion of the limiting reagent. fishersci.it |
Systematic Derivatization Strategies for Structure-Activity and Mechanistic Investigations
To investigate structure-activity relationships (SAR) or to probe reaction mechanisms, the core structure of this compound can be systematically modified. This derivatization typically involves making specific changes to either the aromatic ring or the aliphatic side chain.
Altering the octanamide (B1217078) aliphatic chain can significantly influence the compound's physical and chemical properties. Common modifications include varying the chain length and introducing functional groups like halogens.
Chain Length Variation: Synthesizing a series of N-(4-methylphenyl)alkanamides with different carbon chain lengths (e.g., butanamide, hexanamide, decanamide) allows for the systematic study of how lipophilicity and chain length impact biological activity or physical properties. researchgate.net The synthesis would follow the same amidation pathways described previously, simply by substituting octanoyl chloride or octanoic acid with the corresponding acyl derivative of a different chain length.
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the aliphatic chain is another key derivatization strategy. Palladium-catalyzed methods have been developed for the ortho-halogenation of related acetanilide (B955) structures using N-halosuccinimides (NIS, NBS, NCS) as the halogen source. beilstein-journals.org While this specific example relates to the aromatic ring, similar principles of C-H activation could potentially be applied to the aliphatic chain under different catalytic systems. The synthesis of related compounds like N-(4-Bromophenyl)octanamide has been documented, demonstrating that halogenated analogs are accessible synthetic targets. doi.org These modifications can alter the electronic properties and metabolic stability of the molecule.
Table 3: Representative Derivatives of this compound
| Compound Name | Modification | Precursors | Potential Synthetic Method |
| N-(4-Methylphenyl)butanamide | Chain Length Variation (C4) | Butyryl chloride and 4-methylaniline | Schotten-Baumann Reaction |
| N-(4-Methylphenyl)decanamide | Chain Length Variation (C10) | Decanoic acid and 4-methylaniline | Direct Amidation (e.g., with MTM) |
| N-(4-Bromophenyl)octanamide | Aromatic Ring Halogenation | Octanoyl chloride and 4-bromoaniline | Schotten-Baumann Reaction doi.org |
| N-(2-Bromo-4-methylphenyl)octanamide | Aromatic Ring Halogenation | Octanoyl chloride and 2-bromo-4-methylaniline | Schotten-Baumann Reaction |
Structural Diversification of the N-Phenyl Moiety (e.g., alternative methyl group positions, halogen substituents, nitro or amino groups)
The N-phenyl moiety of this compound offers a versatile scaffold for structural diversification, allowing for the synthesis of a wide array of derivatives with modified electronic and steric properties. Standard N-arylation methods, such as the Buchwald-Hartwig and Chan-Lam couplings, provide reliable routes to these analogues by forming the critical C-N bond between a substituted aniline (B41778) and an octanoyl precursor. nih.govorganic-chemistry.org These reactions often utilize palladium or copper catalysts and can tolerate a broad range of functional groups on the aromatic ring. nih.gov
Alternative Methyl Group Positions: While the parent compound features a methyl group at the para-position (position 4), synthetic routes can readily accommodate ortho- (2-methyl) and meta- (3-methyl) toluidine as starting materials. The position of the methyl group can influence the molecule's conformation and binding interactions in biological systems due to steric hindrance and subtle electronic effects.
Halogen Substituents: The introduction of halogen atoms (Fluorine, Chlorine, Bromine) onto the N-phenyl ring is a common strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and binding affinity. For example, N-(4-chloro-3-nitrophenyl)octanamide can be synthesized, demonstrating the compatibility of amide formation with both halogen and nitro-substituted anilines. Subsequent selective reduction of the nitro group can yield an amino-substituted derivative, further expanding the chemical space.
Nitro and Amino Groups: The incorporation of nitro groups, typically through the use of nitro-substituted anilines, provides a synthetic handle for further functionalization. The nitro group is a strong electron-withdrawing group that can be readily reduced to a primary amine (-NH2). This amino group can then serve as a nucleophile or a site for diazotization, enabling the introduction of a vast range of other substituents. The synthesis of compounds like N-(5-Amino-2-methylphenyl)octanamide has been reported. scbt.com This highlights the ability to create derivatives with varied electronic properties, from the electron-withdrawing nitro group to the electron-donating amino group.
The synthesis of these derivatives generally involves the acylation of the corresponding substituted aniline with octanoyl chloride or octanoic acid, often facilitated by a coupling agent or by activating the carboxylic acid.
| Derivative Class | Substituent Example | Precursor Aniline | Potential Synthetic Route |
| Positional Isomers | N-(2-Methylphenyl)octanamide | o-Toluidine | Acylation with octanoyl chloride |
| N-(3-Methylphenyl)octanamide | m-Toluidine | Acylation with octanoyl chloride | |
| Halogenated | N-(4-Chlorophenyl)octanamide | 4-Chloroaniline | Buchwald-Hartwig amidation nih.gov |
| N-(3-Bromophenyl)octanamide | 3-Bromoaniline | Chan-Lam N-arylation organic-chemistry.org | |
| Nitro-Substituted | N-(4-Nitrophenyl)octanamide | 4-Nitroaniline | Acylation with octanoyl chloride |
| Amino-Substituted | N-(4-Aminophenyl)octanamide | p-Phenylenediamine | Selective acylation or reduction of nitro-analog |
| N-(5-Amino-2-methylphenyl)octanamide | 5-Amino-2-methylaniline | Acylation with octanoyl chloride scbt.com |
Synthesis of Octanamide-Containing Hybrid Molecules for Specific Research Probes
The octanamide functional group is a key component in the synthesis of hybrid molecules designed as specific research probes for studying biological systems. These bifunctional molecules typically combine the octanamide moiety, which can mimic a lipid chain or act as a linker, with a reporter group (like a fluorophore) or another pharmacologically active scaffold.
One prominent strategy is the "pharmacophore combination" approach, where the octanamide chain acts as a linker to connect two distinct pharmacophores into a single hybrid molecule. acs.org This has been used to create dual inhibitors that target multiple proteins simultaneously. For instance, an 8-amino-octanamide fragment has been synthesized as a linker unit for creating dual inhibitors of Casein Kinase 2 (CK2) and Histone Deacetylases (HDACs). acs.org The synthesis involves creating the fragments separately and then coupling them, often via an amide bond formation. acs.org Similarly, an octanamide linker was used in the development of PROTAC (Proteolysis Targeting Chimera) degraders for Poly(ADP-ribose) polymerase-1 (PARP-1), where it connects a PARP-1 binding moiety to a ligand for an E3 ubiquitin ligase. tandfonline.com
Another application is in the development of fluorescent probes to study lipid metabolism and trafficking. csic.es In this context, the octanamide chain mimics the fatty acid portion of bioactive lipids like ceramides. The synthesis of these probes involves coupling an octanoic acid derivative to a sphingoid base that has been tagged with a fluorescent dye, such as BODIPY or a coumarin (B35378) derivative. csic.es These probes allow for the visualization of their subcellular localization and metabolic fate using techniques like confocal microscopy. csic.es The synthetic route often involves multiple steps, including protection/deprotection sequences and specialized coupling reactions like click chemistry to attach the fluorophore. csic.es
| Hybrid Molecule Type | Octanamide Role | Linked Moiety Example | Research Application | Citation |
| Dual-Target Inhibitor | Flexible Linker | Casein Kinase 2 (CK2) inhibitor | Cancer research, dual pathway inhibition | acs.org |
| PROTAC Degrader | Linker | Thalidomide derivative (E3 ligase ligand) | Targeted protein degradation for PARP-1 | tandfonline.com |
| Fluorescent Lipid Probe | Ceramide Mimic | BODIPY fluorophore | Studying sphingolipid metabolism and transport | csic.es |
Advanced Synthetic Techniques and Process Development
Continuous Flow Synthesis Approaches for Scalable Research Material Production
For the scalable production of this compound and its derivatives, continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, efficiency, and scalability. thieme-connect.com Amide bond formation is a well-studied transformation in flow chemistry.
Several methodologies are applicable:
Carbodiimide-Mediated Synthesis: A solvent-free continuous flow protocol using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in a screw reactor has been developed for direct amidation at room temperature. rsc.org This method avoids metal catalysts and allows for the production of multi-gram quantities with high yields and short residence times (30-300 seconds). rsc.org
Ritter Reaction in Flow: The Ritter reaction, which converts nitriles and alcohols into amides, can be performed in a continuous-flow system using a recyclable solid acid catalyst. acs.org This approach is environmentally sustainable and has been shown to be stable for weeks, offering high yields (up to 90%) and demonstrating significant efficiency gains over batch conditions. acs.org
Tandem Azidation–Amidation: A procedure for the synthesis of secondary amides from anilines has been developed that involves the in-flow generation of potentially hazardous aromatic azides, followed immediately by amidation. thieme-connect.com This tandem process improves safety by ensuring that unstable intermediates are present only in low concentrations at any given time. The protocol is amenable to producing multi-gram quantities of the final amide product. thieme-connect.com
Carbon Disulfide-Mediated Synthesis: A direct flow-based synthesis of amides uses carbon disulfide as a coupling agent and a heterogeneous Lewis acid (alumina) as a sustainable, reusable catalyst. rsc.org This technology is robust and allows for easy scale-up without requiring intensive purification. rsc.org
These flow chemistry techniques can be readily adapted for the synthesis of this compound, providing a reliable and scalable source of the material for extensive research.
| Flow Synthesis Method | Key Reagents/Catalysts | Key Advantages | Citation |
| Direct Amidation | EDC.HCl | Solvent-free, room temperature, rapid | rsc.org |
| Ritter Reaction | Solid acid catalyst (PAFR II) | Recyclable catalyst, environmentally sustainable | acs.org |
| Tandem Azidation-Amidation | NaN3, Thioacetic acid | Improved safety (in-flow generation of azides) | thieme-connect.com |
| CS2-Mediated Coupling | Carbon disulfide, Alumina | Inexpensive reagents, reusable catalyst | rsc.org |
Spectroscopic and Structural Elucidation of N 4 Methylphenyl Octanamide and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an essential tool for the structural elucidation of organic molecules like N-(4-Methylphenyl)octanamide. By analyzing the chemical shifts, signal multiplicities, and correlations in various NMR experiments, a complete structural assignment can be achieved.
The ¹H NMR spectrum of this compound provides information on the chemical environment of each proton in the structure. The expected signals, based on established chemical shift values for similar structures, are detailed below. The spectrum is characterized by distinct regions corresponding to the aliphatic octanoyl chain, the aromatic p-tolyl group, and the amide proton.
Key Features of the ¹H NMR Spectrum:
Aromatic Region: The protons on the p-substituted benzene (B151609) ring typically appear as two distinct doublets due to the symmetry of the ring. The protons ortho to the amide group are expected to be slightly downfield from the protons meta to the amide group.
Aliphatic Region: The long alkyl chain of the octanoyl group gives rise to a series of signals. The α-methylene (CH₂) protons adjacent to the carbonyl group are the most deshielded of the chain protons. The terminal methyl (CH₃) group appears as a characteristic triplet at the most upfield position.
Amide Proton: The N-H proton signal is often observed as a broad singlet, and its chemical shift can be variable depending on the solvent, concentration, and temperature.
Aromatic Methyl Group: The methyl group attached to the phenyl ring appears as a sharp singlet in the upfield region of the aromatic spectrum.
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
|---|---|---|---|
| ~7.50 | 1H | br s | N-H |
| ~7.40 | 2H | d | Ar-H (ortho to -NH) |
| ~7.10 | 2H | d | Ar-H (meta to -NH) |
| ~2.30 | 3H | s | Ar-CH₃ |
| ~2.25 | 2H | t | -CO-CH₂- |
| ~1.65 | 2H | quint | -CO-CH₂-CH₂- |
| ~1.30 | 8H | m | -(CH₂)₄- |
| ~0.88 | 3H | t | -CH₂-CH₃ |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule and their electronic nature. In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically appears as a single line.
Key Features of the ¹³C NMR Spectrum:
Carbonyl Carbon: The amide carbonyl carbon is the most deshielded carbon and appears significantly downfield, typically in the range of 170-175 ppm.
Aromatic Carbons: The p-substituted ring shows four distinct signals: two for the protonated carbons and two for the quaternary carbons (one attached to the nitrogen and one to the methyl group).
Aliphatic Carbons: The carbons of the octanoyl chain appear in the upfield region of the spectrum (14-40 ppm). The carbon α to the carbonyl is the most downfield in this chain.
Methyl Carbons: The terminal methyl group of the octanoyl chain and the methyl group on the aromatic ring appear at the most upfield positions.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~172.0 | C=O |
| ~135.8 | Ar-C (quaternary, attached to -NH) |
| ~133.5 | Ar-C (quaternary, attached to -CH₃) |
| ~129.5 | Ar-CH (meta to -NH) |
| ~120.0 | Ar-CH (ortho to -NH) |
| ~38.0 | -CO-CH₂- |
| ~31.7 | Aliphatic CH₂ |
| ~29.2 | Aliphatic CH₂ |
| ~29.1 | Aliphatic CH₂ |
| ~25.5 | Aliphatic CH₂ |
| ~22.6 | Aliphatic CH₂ |
| ~20.9 | Ar-CH₃ |
| ~14.1 | -CH₂-CH₃ |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between all adjacent CH₂ groups in the octanoyl chain, confirming its linear structure. It would also show a correlation between the aromatic protons on adjacent carbons.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It allows for the definitive assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding, already assigned, proton in the ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying connectivity across quaternary carbons and heteroatoms. Key expected HMBC correlations for this compound would include:
The amide proton (N-H) showing a correlation to the carbonyl carbon (C=O) and the aromatic carbons ortho and ipso to the nitrogen.
The α-methylene protons (-CO-CH₂-) showing correlations to the carbonyl carbon and the β-carbon of the alkyl chain.
The aromatic protons showing correlations to neighboring carbons and the quaternary carbons.
The aromatic methyl protons showing correlations to the ipso, ortho, and meta carbons of the aromatic ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to study how the molecule fragments, which provides further structural evidence.
HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₁₅H₂₃NO. uni.lu The exact mass is a critical piece of data for confirming the identity of a synthesized compound. uni.lu
Calculated Exact Masses for this compound Adducts
| Adduct/Ion | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M] | C₁₅H₂₃NO | 233.17796 |
| [M+H]⁺ | C₁₅H₂₄NO⁺ | 234.18524 |
| [M+Na]⁺ | C₁₅H₂₃NNaO⁺ | 256.16718 |
| [M-H]⁻ | C₁₅H₂₂NO⁻ | 232.17068 |
Data sourced from PubChemLite. uni.lu
Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing moderately polar molecules like amides. In ESI-MS, the molecule is typically protonated to form the pseudomolecular ion [M+H]⁺ in positive ion mode. This ion can then be subjected to tandem mass spectrometry (MS/MS) to induce fragmentation.
In an MS/MS experiment, the [M+H]⁺ ion is isolated and collided with an inert gas (Collision-Induced Dissociation, CID). The resulting fragmentation pattern provides valuable structural information. For this compound, the most likely fragmentation pathways involve the cleavage of the amide bond, which is the most labile bond in the structure.
Common Fragmentation Pathways:
Cleavage of the C-N amide bond: This is a characteristic fragmentation for amides. It can lead to two primary fragment ions:
An octanoyl cation ([C₈H₁₅O]⁺, m/z = 127.11) resulting from the loss of p-toluidine (B81030).
A protonated p-toluidine cation ([C₇H₁₀N]⁺, m/z = 108.08) resulting from the loss of the neutral ketene (B1206846) C₇H₁₄CO.
McLafferty Rearrangement: If a gamma-hydrogen is present on the acyl chain, a rearrangement can occur, leading to the cleavage of the α-β carbon bond and the elimination of a neutral alkene.
The analysis of these fragment ions allows for the confirmation of both the acyl (octanoyl) and the N-aryl (p-tolyl) portions of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H group, the C=O group of the amide, the aromatic ring, and the alkyl chain.
Based on established correlation tables and data from analogous compounds, the following key absorption bands can be expected for this compound:
N-H Stretching: A sharp to moderately broad absorption band is expected in the region of 3370-3170 cm⁻¹, characteristic of the N-H stretching vibration of a secondary amide. The position and shape of this band can be influenced by hydrogen bonding in the solid state.
C-H Stretching (Aliphatic): Strong absorption bands are anticipated between 3000 and 2850 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the octanoyl chain's methylene (B1212753) (-CH2-) and methyl (-CH3) groups. libretexts.org
C-H Stretching (Aromatic): Weaker absorption bands are expected above 3000 cm⁻¹, typically between 3100-3000 cm⁻¹, corresponding to the C-H stretching vibrations of the p-tolyl aromatic ring. libretexts.org
C=O Stretching (Amide I Band): A very strong and sharp absorption band is predicted to appear in the range of 1680-1630 cm⁻¹. This prominent band, known as the Amide I band, is primarily due to the C=O stretching vibration and is highly characteristic of the amide functional group.
N-H Bending (Amide II Band): A strong absorption band, referred to as the Amide II band, is expected between 1570 and 1515 cm⁻¹. This band arises from a combination of N-H in-plane bending and C-N stretching vibrations.
C=C Stretching (Aromatic): One or more medium to weak absorption bands are expected in the 1600-1475 cm⁻¹ region, corresponding to the C=C stretching vibrations within the p-tolyl aromatic ring.
C-H Bending (Aliphatic): Absorption bands corresponding to the scissoring and rocking vibrations of the -CH2- and -CH3- groups of the octanoyl chain are expected around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹, respectively. libretexts.org
The table below summarizes the expected characteristic IR absorption frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amide) | Stretching | 3370 - 3170 | Medium-Strong |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Weak-Medium |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Strong |
| C=O (Amide I) | Stretching | 1680 - 1630 | Very Strong |
| N-H (Amide II) | Bending | 1570 - 1515 | Strong |
| C=C (Aromatic) | Stretching | 1600 - 1475 | Weak-Medium |
X-ray Crystallography for Solid-State Molecular Conformation and Packing (Applicable to suitable crystalline forms)
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, the structure of the closely related analogue, N-(4-methylphenyl)benzamide, offers significant insights into the likely solid-state conformation and packing. nih.govresearchgate.net
In the crystal structure of N-(4-methylphenyl)benzamide, the molecule adopts a specific conformation where the amide group and the aromatic rings are not coplanar. The dihedral angle between the benzene ring and the methylphenyl ring is 63.41(5)°. nih.gov The amide group itself is twisted relative to the benzene ring, with a dihedral angle of 20.5(1)°. nih.gov This non-planar conformation is a common feature in N-aryl amides and is influenced by steric hindrance and electronic effects.
The table below presents selected crystallographic data for the analogue N-(4-methylphenyl)benzamide. nih.gov
| Parameter | Value for N-(4-methylphenyl)benzamide |
|---|---|
| Chemical Formula | C₁₄H₁₃NO |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 9.1117 (3) |
| b (Å) | 9.8336 (2) |
| c (Å) | 26.0616 (10) |
| V (ų) | 2335.14 (13) |
| Z | 8 |
| Key Interaction | N—H···O Hydrogen Bonds |
Theoretical Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of N-(4-Methylphenyl)octanamide.
DFT calculations allow for the determination of various quantum chemical descriptors that shed light on the molecule's stability and reactivity. These parameters are typically calculated from the energies of the frontier molecular orbitals.
Calculated Quantum Chemical Parameters for an Analogous N-(p-tolyl)alkanamide
| Parameter | Symbol | Formula | Value (a.u.) |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -0.245 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -0.038 |
| Energy Gap | ΔE | ELUMO - EHOMO | 0.207 |
| Ionization Potential | IP | -EHOMO | 0.245 |
| Electron Affinity | EA | -ELUMO | 0.038 |
| Global Hardness | η | (ELUMO - EHOMO)/2 | 0.1035 |
| Global Softness | S | 1/(2η) | 4.83 |
| Electronegativity | χ | -(ELUMO + EHOMO)/2 | 0.1415 |
| Chemical Potential | μ | (ELUMO + EHOMO)/2 | -0.1415 |
Note: Data presented is for the analogous compound 2-chloro-N-(p-tolyl)propanamide, calculated at the B3LYP/6-311++G(d,p) level of theory, and serves as a representative model for this compound. nih.govmdpi.com
A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity. The calculated energy gap for the analogous compound suggests a stable molecule, but one that is capable of participating in chemical reactions.
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactive sites of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
For this compound, the HOMO is expected to be localized primarily on the electron-rich p-tolyl ring and the nitrogen atom of the amide group. This region, therefore, acts as the primary electron donor in reactions with electrophiles. The methyl group on the phenyl ring further enhances the electron density of the aromatic system.
Conversely, the LUMO is anticipated to be centered on the carbonyl carbon and oxygen atoms of the amide linkage. This makes the carbonyl carbon the most probable site for nucleophilic attack. The distribution of these orbitals dictates the molecule's reactivity and the pathways of its chemical transformations. The minimal HOMO-LUMO energy gap in a related p-tolyl derivative (4.6255 eV) suggests high reactivity and charge transfer within the molecule. nih.gov
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns, which are fundamental to molecular recognition. The MEP map uses a color scale to represent different electrostatic potential values.
For this compound, the MEP surface would show:
Negative Potential (Red/Yellow): This region, indicating high electron density, would be concentrated around the carbonyl oxygen atom. This site is prone to electrophilic attack and is a strong hydrogen bond acceptor.
Positive Potential (Blue): This area, representing electron deficiency, would be located around the amide hydrogen (N-H). This makes it a primary site for nucleophilic attack and a hydrogen bond donor.
Neutral Potential (Green): The long alkyl chain and the aromatic ring would exhibit a relatively neutral potential, indicating their hydrophobic character.
This charge distribution profile is critical for understanding how this compound interacts with other molecules, including solvent molecules and biological receptors.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, offering insights into its flexibility and interactions with its environment.
This compound possesses significant conformational flexibility due to the rotatable bonds in its octanamide (B1217078) chain and the bond connecting the nitrogen to the phenyl ring.
Alkyl Chain Conformations: The eight-carbon chain can adopt numerous conformations through rotation around its C-C single bonds. The lowest energy conformation is the fully extended, all-trans (anti-periplanar) arrangement. However, at physiological temperatures, gauche conformations are also populated, leading to a range of folded and bent structures.
Amide Bond Rotation: While the C-N amide bond has a significant double-bond character that restricts free rotation, some degree of torsional flexibility exists. The trans conformation of the amide bond (where the alkyl chain and the phenyl group are on opposite sides of the C-N bond) is significantly more stable than the cis conformation and is expected to be the overwhelmingly predominant form.
Conformational analysis studies would involve systematically rotating the key dihedral angles and calculating the corresponding potential energy to identify low-energy conformers and the energy barriers between them.
MD simulations can be employed to model the behavior of this compound in different environments, such as in an aqueous solution or embedded within a lipid bilayer, which is relevant to its potential biological applications.
In an aqueous environment, the polar amide group would form hydrogen bonds with water molecules, while the hydrophobic octyl chain and p-tolyl group would tend to avoid water, leading to aggregation or insertion into non-polar environments. MD simulations can quantify the number and lifetime of hydrogen bonds and analyze the solvent structure around the molecule.
When placed in a simulated biological membrane, the hydrophobic parts of this compound would likely partition into the lipid core, while the more polar amide group might orient towards the aqueous interface. MD simulations can reveal the preferred orientation and location of the molecule within the membrane and calculate the free energy of this partitioning, providing insights into its membrane permeability and potential interactions with membrane-bound proteins. These simulations are crucial for understanding how the compound behaves in a complex biological context.
Molecular Docking Studies for Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. This technique is crucial for understanding the binding mode of a molecule and for virtual screening of large compound libraries.
While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the general principles of ligand-protein interactions can be applied to understand its potential binding modes with various enzymes and receptors. The interaction profile of a ligand is determined by the types of non-covalent interactions it forms within the binding pocket of a protein. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.
For a molecule like this compound, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The aromatic ring can participate in pi-pi stacking and hydrophobic interactions, while the octyl chain will predominantly engage in hydrophobic and van der Waals interactions. The specific interactions will depend on the topology and amino acid composition of the receptor's binding site.
To illustrate the potential interactions, a hypothetical docking study of this compound with a generic enzyme active site is presented below.
Table 1: Hypothetical Ligand-Protein Interactions for this compound
| Interaction Type | Ligand Moiety | Interacting Residue (Example) |
| Hydrogen Bond (Donor) | Amide N-H | Aspartic Acid |
| Hydrogen Bond (Acceptor) | Amide C=O | Serine |
| Hydrophobic | Octyl Chain | Leucine, Valine, Isoleucine |
| Pi-Pi Stacking | Methylphenyl Ring | Phenylalanine, Tyrosine, Tryptophan |
| Van der Waals | Entire Molecule | Various |
This table is a generalized representation and not based on specific experimental data for this compound.
The stability of a ligand-protein complex is quantified by its binding energy. Lower binding energies indicate a more stable complex and, generally, a higher binding affinity. Molecular docking programs estimate this binding energy using scoring functions that take into account the various non-covalent interactions.
While specific binding energy calculations for this compound are not available, a hypothetical breakdown of contributing energies is provided in the table below to illustrate the concept.
Table 2: Hypothetical Binding Energy Contributions for this compound
| Interaction Type | Estimated Energy Contribution (kcal/mol) |
| Hydrogen Bonds | -3 to -5 |
| Hydrophobic Interactions | -5 to -10 |
| Pi-Pi Stacking | -1 to -3 |
| Van der Waals Forces | -2 to -4 |
| Total Binding Energy (Estimated) | -11 to -22 |
This table presents a hypothetical scenario. Actual binding energies are target-specific and require detailed computational studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the activity of new, untested compounds.
The development of a Structure-Activity Relationship (SAR) model for a class of compounds like N-aryl amides, which includes this compound, involves correlating their biological activity with various physicochemical descriptors. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.
A study on the QSAR of N-aryl derivatives as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant in Alzheimer's disease, identified several important descriptors for the bioactivity of this class of compounds mdpi.comnih.gov. These findings can provide a framework for the potential development of SAR models for this compound and its analogs.
Important physicochemical descriptors that could be considered in a QSAR model for this compound include:
AlogP98: A measure of lipophilicity, which influences the compound's ability to cross cell membranes and interact with hydrophobic binding pockets.
Wiener Index (WIENER): A topological descriptor that reflects the branching of the molecule.
Kappa-1-AM (Kappa-1-AM): A molecular shape descriptor.
Dipole Moment (Dipole-Mag): An electronic descriptor that relates to the polarity of the molecule and its ability to engage in dipole-dipole interactions.
Chi-1 (CHI-1): A molecular connectivity index that describes the degree of branching and complexity of the molecule.
A hypothetical QSAR model for a series of N-aryl amides might take the following form:
pIC₅₀ = c₀ + c₁(AlogP98) + c₂(WIENER) + c₃*(Dipole-Mag) + ...
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and c₀, c₁, c₂, etc., are coefficients determined by regression analysis.
Table 3: Key Physicochemical Descriptors in QSAR Modeling for N-Aryl Amides
| Descriptor | Type | Significance in SAR |
| AlogP98 | Hydrophobic | Membrane permeability and hydrophobic interactions |
| Wiener Index | Topological | Molecular size and branching |
| Dipole Moment | Electronic | Polarity and electrostatic interactions |
| Chi-1 | Topological | Molecular connectivity and shape |
This table is based on general principles of QSAR and findings for the broader class of N-aryl amides.
By systematically modifying the structure of this compound, for instance, by altering the length of the alkyl chain or substituting the methyl group on the phenyl ring, and correlating these changes with biological activity, a robust SAR model could be developed. This model would be instrumental in guiding the synthesis of new derivatives with potentially enhanced therapeutic properties.
Molecular and Cellular Mechanistic Investigations of N 4 Methylphenyl Octanamide and Analogues
Enzyme Interaction and Inhibition Mechanism Studies
A crucial aspect of understanding a compound's bioactivity is to determine if and how it interacts with enzymes. Enzymes are critical for a vast array of physiological processes, and their modulation can have significant therapeutic or toxicological effects.
Initial studies would aim to identify which enzymes, if any, are targeted by N-(4-Methylphenyl)octanamide. This is often achieved through screening assays against panels of enzymes, such as hydrolases or oxidoreductases. Once a target is identified, computational methods like molecular docking are employed to predict the binding mode. These in silico models provide insights into the potential interactions, such as hydrogen bonds or hydrophobic interactions, between the compound and the enzyme's active site. For instance, research on other amide-containing compounds has shown that the amide bond can play a crucial role in orienting the molecule within the active site of enzymes like urease.
Following the identification of an enzyme target, the nature of the inhibition would be characterized through kinetic studies. These experiments determine whether the inhibition is competitive, non-competitive, or uncompetitive, providing valuable information about the mechanism. For example, a competitive inhibitor typically binds to the same active site as the natural substrate. The reversibility of the inhibition is also a key parameter, indicating whether the compound forms a covalent or non-covalent bond with the enzyme. Studies on various enzyme inhibitors often utilize techniques like the Lineweaver-Burk plot to visualize and determine these kinetic parameters.
Understanding why a compound binds to a specific enzyme over others is fundamental for developing targeted therapies. This selectivity is often determined by subtle differences in the amino acid composition and three-dimensional structure of the enzyme's binding pocket. To investigate this, researchers would compare the structure of the target enzyme with that of closely related enzymes that are not inhibited by this compound. Site-directed mutagenesis, where specific amino acids in the active site are altered, can further pinpoint the key residues responsible for binding and selectivity.
Receptor Binding and Signaling Pathway Elucidation
In addition to direct enzyme interaction, many compounds exert their effects by binding to cellular receptors and modulating their associated signaling pathways.
The initial step in this line of investigation is to determine if this compound binds to any known receptors. This is typically done using radioligand binding assays or surface plasmon resonance, which can measure the affinity (often expressed as the dissociation constant, Kd) of the compound for a panel of receptors. Selectivity is then assessed by comparing the binding affinity for the primary target receptor to its affinity for other receptors.
Once a receptor target is identified, the functional consequences of this binding are examined in cell-based models. This involves treating cells with this compound and measuring changes in the activity of downstream signaling molecules. Techniques such as Western blotting can be used to measure changes in protein phosphorylation, a common mechanism of signal transduction. Reporter gene assays can also be employed to assess the impact on gene expression. These studies are critical for linking the molecular interaction at the receptor to a cellular response. The modulation of signaling pathways is a key mechanism for many therapeutic agents.
While specific data for this compound is not currently prevalent in the scientific literature, the methodologies described above represent the standard and necessary steps to elucidate its molecular and cellular mechanisms. Such research would be invaluable in determining the potential applications or risks associated with this compound.
Cellular Target Identification and Mechanism of Action in In Vitro Models
The precise molecular targets and mechanisms of action of this compound within a cellular context remain an area of active investigation. However, preliminary studies and analogous research provide a foundational understanding of its potential interactions and effects.
Studies on Cellular Uptake and Intracellular Distribution
The entry of small molecules like this compound into cells is a critical first step for their biological activity. The physicochemical properties of a compound, such as its size, charge, and lipophilicity, heavily influence the mechanism of its uptake and its subsequent distribution within intracellular compartments. nih.govd-nb.info For molecules that are not actively transported, passive diffusion across the cell membrane is a common route, particularly for lipophilic compounds.
Once inside the cell, the compound's journey is not random. Its chemical nature dictates its affinity for various organelles and macromolecules. nih.gov The distribution can be visualized using techniques like fluorescence microscopy, assuming the molecule is intrinsically fluorescent or has been tagged with a fluorescent probe. researchgate.net Understanding the subcellular localization is key to identifying potential sites of action.
Table 1: Hypothetical Cellular Uptake and Distribution Profile of this compound
| Parameter | Observation | Method of Determination |
|---|---|---|
| Primary Uptake Mechanism | Passive Diffusion | In vitro cell membrane permeability assays |
| Rate of Uptake | Moderate | Time-course analysis using radiolabeled compound |
| Primary Intracellular Localization | Endoplasmic Reticulum, Mitochondria | Confocal microscopy with fluorescent analogue |
| Efflux | Low | Efflux pump inhibitor studies |
This table presents a hypothetical profile for illustrative purposes, as specific experimental data for this compound is not currently available in the provided search results.
Impact on Specific Cellular Processes (e.g., metabolic pathways, protein expression)
The intracellular presence of this compound is likely to perturb various cellular processes. Its interaction with specific proteins can lead to alterations in metabolic pathways or changes in gene and protein expression. nih.govnih.gov For instance, if the compound binds to a key enzyme in a metabolic pathway, it could either inhibit or enhance its activity, leading to a cascade of downstream effects.
Modern techniques such as quantitative proteomics and metabolomics allow for a broad, unbiased assessment of how a small molecule affects the cellular landscape. nih.gov These approaches can reveal changes in the levels of thousands of proteins or metabolites simultaneously, providing valuable clues about the compound's mechanism of action. For example, an observed upregulation of stress-response proteins could indicate that the compound induces cellular stress.
Table 2: Potential Impact of this compound on Cellular Processes
| Cellular Process | Observed Effect | Analytical Technique |
|---|---|---|
| Glycolysis | Downregulation of key enzymes | Proteomic analysis (e.g., SILAC) |
| Lipid Metabolism | Altered fatty acid oxidation | Metabolomic profiling (e.g., LC-MS) |
| Heat Shock Protein Expression | Upregulation of HSP70 | Western Blotting, qRT-PCR |
| Cell Cycle Regulation | G1 phase arrest | Flow cytometry |
This table is illustrative and based on general principles of how small molecules can affect cellular functions. Specific data for this compound is not available in the provided search results.
Protein-Ligand Interaction Dynamics and Allosteric Modulation
The biological effects of this compound are ultimately determined by its interactions with protein targets. nih.gov The study of these interactions, from the initial binding event to the resulting conformational changes in the protein, is crucial for a complete mechanistic understanding. mdpi.comnih.gov
Molecular dynamics simulations can provide a detailed, atomistic view of how a ligand like this compound binds to a protein. researchgate.netconicet.gov.ar These simulations can reveal the key amino acid residues involved in the interaction, the stability of the protein-ligand complex, and any conformational changes induced by binding.
A particularly important concept in protein-ligand interactions is allosteric modulation. nih.gov An allosteric modulator binds to a site on the protein that is distinct from the primary (orthosteric) binding site, yet it influences the protein's activity. nih.govdoi.org This can result in either positive allosteric modulation (PAM), where the activity is enhanced, or negative allosteric modulation (NAM), where the activity is diminished. nih.govelifesciences.org Allosteric modulators can offer greater specificity and a more nuanced control over protein function compared to traditional orthosteric ligands. nih.gov
Table 3: Characterization of Protein-Ligand Interactions for this compound
| Interaction Parameter | Value | Method of Determination |
|---|---|---|
| Binding Affinity (Kd) | Nanomolar to micromolar range | Isothermal Titration Calorimetry (ITC) |
| Binding Stoichiometry (n) | 1:1 | ITC |
| Thermodynamic Profile | Enthalpically and entropically driven | ITC |
| Key Interacting Residues | Hydrophobic pocket residues | X-ray crystallography, NMR, MD simulations |
| Allosteric Effect | Positive or Negative Modulation | Functional assays in the presence of orthosteric ligand |
This table outlines the types of data required to characterize protein-ligand interactions. Specific values for this compound are not available in the provided search results.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies
Correlating Octanamide (B1217078) Chain Length and Substitution with Mechanistic Effects
The length of the acyl chain in N-aryl amides plays a significant role in determining their biological activity. While direct studies on N-(4-Methylphenyl)octanamide are limited, research on analogous lipopeptides provides valuable insights. In these related compounds, the length of the lipid tail, which is analogous to the octanamide chain, has been shown to be a critical determinant of both the potency and the selectivity of their biological effects.
For instance, studies on the lipopeptide antibiotics brevicidine and laterocidine, which feature N-terminal acyl chains, have demonstrated that varying the chain length affects their antimicrobial and hemolytic activities. Analogues with different linear fatty acid chains were synthesized to determine the optimal length for activity. It was observed that there is an optimal range for the acyl chain length to achieve maximum biological effect with minimal toxicity.
Table 1: Effect of Acyl Chain Length on the Biological Activity of Laterocidine Analogues
| Analogue | Acyl Chain Length | Minimum Inhibitory Concentration (MIC) against E. coli (µg/mL) | Hemolytic Activity (%) |
|---|---|---|---|
| C6-Lat | 6 | >128 | <1 |
| C8-Lat | 8 | 4 | <1 |
| C10-Lat | 10 | 4 | 5 |
| C12-Lat | 12 | 8 | 20 |
This table is illustrative and based on data from related lipopeptide compounds to demonstrate the principle of acyl chain length effect.
The data suggests that a chain length of eight carbons, as present in this compound, can be optimal for certain biological activities while maintaining low toxicity, as seen with the C8-Lat analogue. nih.gov Shorter or longer chains can lead to a decrease in desired activity or an increase in undesirable effects like hemolysis. nih.gov The hydrophobicity conferred by the octanamide chain is a key factor in how the molecule interacts with biological membranes and target proteins, thus influencing its mechanism of action.
Influence of Phenyl Ring Substitution Pattern on Molecular Interactions and Biological Activity
The substitution pattern on the phenyl ring of N-aryl amides is a critical determinant of their biological activity. The nature, position, and electronic properties of the substituents can significantly alter the molecule's interaction with its biological targets. For this compound, the methyl group is in the para position of the phenyl ring.
Studies on related compounds, such as (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimines (Schiff bases), have shown that the position of a methyl group on the aryl ring affects their antimicrobial properties. In these studies, compounds with methyl groups at the meta and para positions exhibited greater antibacterial and antifungal activities compared to those with an ortho substitution or an unsubstituted phenyl ring. researchgate.net This suggests that the para substitution, as seen in this compound, can be favorable for certain biological activities. researchgate.net
The electronic nature of the substituent also plays a crucial role. Electron-withdrawing groups on the phenyl ring can impact the stability and reactivity of the compound. For example, in a series of N'-phenylhydrazides, compounds with electron-withdrawing halogen atoms at the meta or para positions showed better antifungal activity compared to those with an electron-donating para-methyl group. mdpi.com This indicates that the electron-donating nature of the methyl group in this compound will influence its electronic properties and, consequently, its biological interactions.
Table 2: Influence of Phenyl Ring Substitution on Antibacterial Activity of (E)-N-(Aryl)-1-phenylmethanimine Derivatives
| Substituent | Position | Zone of Inhibition against S. aureus (mm) | Zone of Inhibition against E. coli (mm) |
|---|---|---|---|
| -H | - | 10 | 9 |
| -CH₃ | ortho | 12 | 11 |
| -CH₃ | meta | 15 | 14 |
| -CH₃ | para | 16 | 15 |
This table is illustrative and based on data from related Schiff base compounds to demonstrate the principle of phenyl ring substitution effects. researchgate.net
The position of the substituent also has steric implications that can affect how the molecule fits into a binding pocket of a target protein. The para position is generally less sterically hindered than the ortho position, which may allow for more favorable interactions with a biological target.
Stereochemical Considerations and Their Role in Mechanistic Selectivity
Stereochemistry can play a profound role in the biological activity and mechanistic selectivity of molecules. For compounds with chiral centers, different enantiomers or diastereomers can exhibit vastly different potencies and effects. While this compound itself does not have a chiral center in its core structure, the introduction of chiral substituents on either the octanamide chain or the phenyl ring could lead to stereoisomers with distinct biological profiles.
In related N-aryl amide systems, the stereochemistry of substituents has been shown to be critical. For example, in a series of 3-aryl-8-methyl-8-azabicyclo[3.2.1]oct-2,3-enes, the orientation of the aryl group and the N-methyl substituent significantly influences their biological activities as monoamine uptake inhibitors. nih.gov The relative stereochemistry determines how the ligand interacts with the protein binding pocket. nih.gov
Furthermore, in reactions involving N-aryl amides, the stereochemistry of the starting materials can dictate the stereochemical outcome of the product. This principle, known as stereospecificity, is fundamental in asymmetric synthesis. For instance, the tin-lithium exchange in certain atropisomeric amides has been shown to proceed with full stereospecificity, meaning the stereochemistry of the starting material directly controls the stereochemistry of the product.
Should derivatives of this compound be synthesized with chiral centers, it would be imperative to investigate the biological activity of the individual stereoisomers to understand the stereochemical requirements for their mechanism of action.
Development of Robust Structure-Mechanism Hypotheses for Amide Derivatives
The development of robust structure-mechanism hypotheses for amide derivatives relies on integrating SAR data with mechanistic studies. By observing how systematic structural modifications affect biological activity, researchers can infer the nature of the interaction between the molecule and its target.
For N-aryl amides, several mechanistic hypotheses have been proposed for their synthesis and reactions. For example, the Umpolung Amide Synthesis (UmAS) provides a pathway for the formation of N-aryl amides from α-fluoronitroalkanes and N-aryl hydroxylamines. nih.gov Mechanistic experiments have been crucial in supporting the proposed reaction pathway, which involves an aryl nitroso intermediate. nih.gov
Computational studies, such as Density Functional Theory (DFT), are also valuable tools in developing these hypotheses. They can be used to model the interactions between the amide derivative and its target, providing insights into the energetics and geometries of binding that are difficult to obtain experimentally.
Analytical Methodologies for Research and Quantification
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture for subsequent identification and quantification. For a compound like N-(4-Methylphenyl)octanamide, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are highly applicable.
HPLC is a premier technique for the analysis of non-volatile or thermally labile compounds. Due to the amide functional group and the aromatic ring, this compound is well-suited for reversed-phase HPLC analysis.
The development of a robust HPLC method is critical for accurately determining the purity of this compound and quantifying it in various samples. A typical approach involves optimizing the stationary phase, mobile phase composition, and detector settings.
Stationary Phase Selection: A C18 (octadecylsilyl) column is the most common choice for reversed-phase chromatography of N-aryl amides due to its hydrophobic nature, which allows for effective retention and separation based on polarity. Columns with a particle size of 3 to 5 µm and a length of 150 to 250 mm are standard for this type of analysis.
Mobile Phase Optimization: The mobile phase typically consists of a mixture of an organic solvent and water. Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers. The ratio of organic solvent to water is adjusted to achieve optimal retention and resolution of the analyte from any impurities. The use of additives like formic acid or acetic acid (typically at 0.1% v/v) can improve peak shape by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed for purity profiling to ensure the elution of compounds with a wide range of polarities.
Detection: this compound contains a chromophore (the p-methylphenyl group) that allows for detection using a UV detector. The wavelength of maximum absorbance (λmax) for similar N-aryl amides is typically in the range of 220-270 nm. A photodiode array (PDA) detector can be used to acquire the full UV spectrum of the peak, aiding in peak identification and purity assessment.
A hypothetical HPLC method for the analysis of this compound is presented in the table below.
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
While this compound can be directly analyzed by HPLC-UV, derivatization may be employed in specific research contexts to enhance detection sensitivity, particularly when dealing with trace-level concentrations or complex matrices. Derivatization involves chemically modifying the analyte to introduce a moiety that has a stronger response to a particular detector.
UV/Vis Detection: For enhanced UV/Vis detection, a derivatizing agent that introduces a highly conjugated system can be used. However, as the target molecule already possesses a UV-active chromophore, this is less common.
Fluorescence Detection: To significantly increase sensitivity, a fluorescent tag can be attached to the molecule. This would require a reactive site on this compound. As the amide bond is relatively stable, derivatization would likely target the aromatic ring through electrophilic substitution, although this is a complex and often unnecessary approach for this particular compound.
Mass Spectrometry (MS) Detection: Derivatization can be used to improve ionization efficiency for LC-MS analysis. For instance, introducing a group that readily accepts a proton can enhance signal intensity in positive ion mode.
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with a molecular weight of 233.35 g/mol , may be sufficiently volatile for GC analysis, particularly at elevated temperatures. GC-MS provides both chromatographic separation and mass spectral data, which allows for definitive identification of the compound.
The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected.
The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The fragmentation pattern of this compound would be expected to show characteristic cleavages of the amide bond and the alkyl chain.
A plausible GC-MS method and expected fragmentation patterns are outlined below.
| Parameter | Condition |
|---|---|
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 150 °C, ramp to 300 °C at 10 °C/min |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | 40-400 m/z |
| Expected Key Fragments (m/z) | 233 (Molecular Ion [M]+) |
| 107 (Toluidine fragment) | |
| 106 (Tropylium-like ion from toluidine) | |
| 126 (Acylium ion from cleavage of the octanoyl chain) |
High-Performance Liquid Chromatography (HPLC)
Spectroscopic Analytical Methods (beyond basic characterization)
Spectroscopic methods are invaluable for the structural elucidation and quantification of chemical compounds.
UV-Visible spectroscopy is a simple, rapid, and non-destructive method for quantifying compounds that absorb light in the UV-Vis region of the electromagnetic spectrum. The presence of the p-methylphenyl group in this compound makes it a suitable candidate for UV-Vis analysis.
The analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of this compound in a pure solvent, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of the unknown sample is then measured, and its concentration is determined from the calibration curve.
Purity can also be assessed by comparing the full UV-Vis spectrum of a sample to that of a pure standard. The presence of impurities may result in a distorted spectrum or the appearance of additional absorption bands.
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Wavelength of Maximum Absorbance (λmax) | ~245 nm |
| Molar Absorptivity (ε) at λmax | (To be determined experimentally) |
| Linear Dynamic Range | (To be determined by calibration) |
Fluorescence Spectroscopy for Probing Molecular Interactions
Fluorescence spectroscopy is a highly sensitive technique that can be utilized to investigate the interactions of fluorescent molecules with their surrounding environment. While direct studies on this compound are not extensively documented in publicly available literature, the inherent fluorescence of the N-arylalkanamide class of compounds suggests its applicability. Research on analogous compounds, such as N-(hydroxyphenyl)alkanamide derivatives, has demonstrated their steady-state fluorescence properties, which are influenced by molecular structure and the surrounding solvent polarity gaacademy.org.
The principle behind using fluorescence spectroscopy to probe molecular interactions lies in the changes observed in the fluorescence signal of a molecule upon interaction with other molecules. These changes can manifest as quenching (decrease in fluorescence intensity), enhancement of fluorescence, or shifts in the emission wavelength.
Fluorescence Quenching Studies:
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore due to a variety of molecular interactions with a quencher molecule. The extent of quenching can provide valuable information about the proximity and accessibility of the fluorophore to the quencher. This can be used to understand how this compound might interact with other components in a complex system.
The primary mechanisms of fluorescence quenching are dynamic (collisional) and static quenching.
Dynamic Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. The process is diffusion-controlled, and the relationship between fluorescence intensity and quencher concentration is described by the Stern-Volmer equation:
F0/F = 1 + KSV[Q] = 1 + kqτ0[Q]
Where:
F0 and F are the fluorescence intensities in the absence and presence of the quencher, respectively.
KSV is the Stern-Volmer quenching constant.
[Q] is the quencher concentration.
kq is the bimolecular quenching rate constant.
τ0 is the fluorescence lifetime of the fluorophore in the absence of the quencher.
Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. The Stern-Volmer plot for static quenching is also linear, but the mechanism can be distinguished from dynamic quenching by lifetime measurements, as static quenching does not affect the lifetime of the uncomplexed fluorophore.
By studying the quenching of this compound's fluorescence by different types of quenchers (e.g., iodide ions, acrylamide), researchers can infer the location and accessibility of the aromatic moiety within a larger structure, such as a micelle or a biological membrane.
Probing Binding Interactions:
Fluorescence spectroscopy can also be employed to study the binding of this compound to macromolecules like proteins or DNA nih.gov. Upon binding, the fluorescence properties of the molecule can change due to the altered microenvironment. For instance, an increase in fluorescence intensity and a blue shift (shift to shorter wavelength) in the emission maximum are often observed when a fluorescent molecule moves from a polar aqueous environment to a non-polar binding pocket of a protein.
Analysis of the changes in fluorescence intensity as a function of the macromolecule concentration can be used to determine binding parameters, such as the binding constant (Ka) and the number of binding sites (n).
Potential Research Findings from Fluorescence Spectroscopy:
While specific data for this compound is not available, hypothetical research findings based on studies of similar aromatic amides could be presented in a data table.
| Interaction Studied | Potential Observation | Inferred Information |
| Interaction with a quencher (e.g., iodide) in an aqueous solution | Significant quenching of fluorescence. | The aromatic ring of the molecule is accessible to the solvent and quencher. |
| Interaction with bovine serum albumin (BSA) | Increase in fluorescence intensity and a blue shift in the emission maximum. | The molecule binds to a hydrophobic pocket within the BSA protein. |
| Incorporation into a micellar system (e.g., sodium dodecyl sulfate) | A shift in the emission wavelength and a decrease in quenching by a hydrophilic quencher. | The molecule partitions into the non-polar core of the micelle. |
This table is illustrative and based on general principles of fluorescence spectroscopy as applied to similar molecules.
Sample Preparation and Extraction Techniques for Analytical Studies
Effective sample preparation is paramount for obtaining accurate and reproducible results in the quantitative analysis of this compound, particularly when dealing with complex matrices such as environmental or biological samples. The primary goals of sample preparation are to isolate the analyte from interfering matrix components, concentrate the analyte to a detectable level, and present it in a solvent compatible with the analytical instrument, such as a High-Performance Liquid Chromatography (HPLC) system drawellanalytical.comgreyhoundchrom.com.
Several extraction techniques can be adapted for the analysis of this compound. The choice of method depends on the nature of the sample matrix, the concentration of the analyte, and the required level of cleanup.
Solid-Phase Extraction (SPE):
Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from liquid samples drawellanalytical.com. It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while interfering compounds are washed away. The analyte is then eluted with a small volume of a suitable solvent.
For a moderately non-polar compound like this compound, a reversed-phase SPE sorbent, such as C18 or a polymer-based sorbent, would likely be effective for extraction from aqueous matrices.
A typical SPE procedure for extracting this compound from a water sample might involve:
Conditioning: The SPE cartridge is conditioned with a solvent like methanol followed by water to activate the sorbent.
Loading: The water sample is passed through the cartridge, and this compound is adsorbed onto the stationary phase.
Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
Elution: The retained this compound is eluted from the cartridge with a small volume of a strong organic solvent, such as acetonitrile or methanol.
Liquid-Liquid Extraction (LLE):
Liquid-liquid extraction is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent drawellanalytical.com. For this compound, which is expected to have good solubility in organic solvents, LLE can be an effective method for extraction from aqueous samples.
The choice of organic solvent is critical and depends on the polarity of the analyte and its solubility. Solvents like dichloromethane, ethyl acetate, or hexane (B92381) could be suitable for extracting this compound.
Dispersive Liquid-Liquid Microextraction (DLLME):
DLLME is a miniaturized version of LLE that offers high enrichment factors and requires minimal solvent usage. In this technique, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. The large surface area between the fine droplets of the extraction solvent and the aqueous phase facilitates rapid extraction of the analyte. The phases are then separated by centrifugation.
Comparison of Potential Extraction Techniques:
| Technique | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid sample. | High recovery, good selectivity, potential for automation. | Can be more expensive than LLE, method development may be required. |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Simple, inexpensive, and effective for many applications. | Can be labor-intensive, may form emulsions, uses larger volumes of organic solvents. |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Micro-scale LLE with a disperser solvent to enhance surface area. | Fast, high enrichment factor, low solvent consumption. | Requires careful optimization of solvent types and volumes. |
The selection of the most appropriate sample preparation technique will ultimately depend on the specific requirements of the analysis, including the sample matrix, analyte concentration, and available instrumentation.
Future Directions and Emerging Research Perspectives
Integration of Artificial Intelligence and Machine Learning in Computational Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of N-(4-Methylphenyl)octanamide derivatives. These computational tools can analyze vast datasets to identify patterns and make predictions that were previously unattainable, thereby accelerating the discovery of novel compounds with desired properties.
Generative AI models can explore the vast chemical space to design novel molecules with optimized characteristics. By learning from existing data, these models can propose new derivatives of this compound that are predicted to have enhanced bioactivity, improved pharmacokinetic profiles, or reduced toxicity. Machine learning algorithms, including deep learning, can be trained to predict various properties of these newly designed molecules, such as their solubility, permeability, and potential for off-target effects, ensuring that only the most promising candidates are synthesized and tested.
Predictive modeling is a key aspect of AI in drug discovery. For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity. This allows researchers to understand which parts of the molecule are crucial for its function and to make targeted modifications to improve its performance. Foundation models trained on millions of compounds can predict bioactivity with strong generalization across different assays and molecular types.
| AI/ML Model Type | Application in this compound Research | Potential Outcome |
| Generative Adversarial Networks (GANs) | De novo design of novel derivatives with specific desired properties. | Identification of novel, patentable chemical entities with high predicted activity. |
| Recurrent Neural Networks (RNNs) | Generation of focused libraries of related compounds for screening. | Efficient exploration of the chemical space around the core scaffold. |
| Graph Neural Networks (GNNs) | Prediction of drug-target interactions and bioactivity. | Prioritization of derivatives for synthesis and biological testing. |
| Support Vector Machines (SVM) | Classification of compounds as active or inactive based on structural features. | Rapid virtual screening of large compound libraries. |
| Deep Learning Models | Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Early identification of candidates with poor drug-like properties, reducing late-stage failures. |
Exploration of Novel Synthetic Pathways and Sustainable Chemical Synthesis Methodologies
Future research will increasingly focus on developing novel and sustainable methods for the synthesis of this compound and its derivatives. This shift is driven by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One promising area is the use of alternative energy sources, such as microwave irradiation, to accelerate reaction times and increase product yields. Microwave-assisted synthesis often allows for reactions to be carried out under milder conditions and can lead to cleaner products, reducing the need for extensive purification. The development of one-pot, multicomponent reactions is another key strategy for improving the efficiency and sustainability of organic synthesis.
The use of greener solvents, such as water, ionic liquids, or supercritical fluids, is another important aspect of sustainable chemistry. These solvents can replace traditional volatile organic compounds, which are often toxic and environmentally harmful. Biocatalysis, which uses enzymes to carry out chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. The exploration of engineered enzymes could lead to highly efficient and specific pathways for the synthesis of this compound derivatives.
| Synthetic Methodology | Traditional Approach | Sustainable/Novel Alternative | Key Advantages of Alternative |
| Amide Bond Formation | Use of coupling reagents that generate stoichiometric waste. | Direct amidation, enzyme-catalyzed synthesis, or flow chemistry. | Reduced waste, milder reaction conditions, improved safety. |
| Solvent | Use of volatile and often toxic organic solvents (e.g., chlorinated solvents). | Water, ionic liquids, supercritical CO2, or solvent-free conditions. | Reduced environmental impact, lower toxicity, potential for recycling. |
| Energy Input | Conventional heating (oil baths, heating mantles). | Microwave irradiation, ultrasound. | Faster reaction times, improved energy efficiency, higher yields. |
| Catalysis | Homogeneous catalysts that are difficult to separate and recycle. | Heterogeneous catalysts, magnetically recoverable nanocatalysts, biocatalysts. | Ease of separation and recycling, reduced contamination of the product. |
Application of this compound and its Derivatives as Chemical Probes for Fundamental Biological Questions
The this compound scaffold represents a promising starting point for the development of chemical probes to investigate fundamental biological processes. By incorporating reporter groups, such as fluorescent tags or biotin (B1667282), derivatives of this compound can be designed to visualize and track their interactions with biological targets in living cells.
A key step in developing a chemical probe is to identify its biological target(s). Derivatives of this compound could be used in affinity-based protein profiling experiments to identify their binding partners in complex biological samples. Once a target is identified, fluorescently labeled probes can be used to study its subcellular localization, dynamics, and interactions with other proteins. The design of these probes requires careful optimization of their photophysical properties, such as absorption and emission wavelengths, to ensure they are suitable for biological imaging.
Furthermore, photo-activatable or "caged" derivatives of this compound could be developed to allow for precise spatial and temporal control over their biological activity. These tools would enable researchers to study the acute effects of target engagement in specific cellular compartments or at specific times, providing valuable insights into complex signaling pathways.
| Probe Type | Modification to this compound Scaffold | Biological Question to be Addressed |
| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., fluorescein, rhodamine). | What is the subcellular localization of the target protein? |
| Biotinylated Probe | Covalent attachment of a biotin molecule. | What proteins does the compound interact with in a cell lysate? |
| Photo-affinity Probe | Incorporation of a photo-reactive group (e.g., diazirine, benzophenone). | What is the direct binding partner of the compound in a complex mixture? |
| Clickable Probe | Incorporation of a bio-orthogonal handle (e.g., alkyne, azide). | Enables in situ labeling and visualization of target engagement in living systems. |
Development of High-Throughput Screening (HTS) Methodologies for Mechanistic Studies in Preclinical Research
High-throughput screening (HTS) is a powerful tool for the discovery of new bioactive compounds and for elucidating their mechanisms of action. The development of robust HTS assays is crucial for the preclinical evaluation of this compound and its derivatives. These assays can be broadly categorized into biochemical and cell-based formats.
Biochemical assays are designed to measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor. Techniques like fluorescence polarization, FRET (Förster Resonance Energy Transfer), and surface plasmon resonance can be used to quantify the binding affinity of this compound derivatives to their target protein(s) in a high-throughput manner.
Cell-based assays, on the other hand, measure the effect of a compound on a cellular process, such as cell viability, gene expression, or the activation of a signaling pathway. High-content screening, which combines automated microscopy with sophisticated image analysis, is a particularly powerful approach for phenotypic screening. This technique can be used to assess the effects of a library of this compound derivatives on multiple cellular parameters simultaneously, providing a rich dataset for mechanistic studies. Following a phenotypic screen, target deconvolution methods, including chemical proteomics and genetic approaches, can be employed to identify the molecular target responsible for the observed cellular phenotype.
| HTS Method | Description | Application for this compound |
| Biochemical Assays | Measures direct interaction with a purified target (e.g., enzyme, receptor). | Determine the binding affinity and inhibitory concentration (IC50) against a specific protein. |
| Cell Viability Assays | Quantifies the number of living cells after compound treatment. | Identify cytotoxic or cytostatic derivatives and determine their potency. |
| Reporter Gene Assays | Measures the activity of a specific signaling pathway by linking it to the expression of a reporter gene (e.g., luciferase). | Screen for compounds that modulate a particular biological pathway of interest. |
| High-Content Screening (HCS) | Automated microscopy and image analysis to measure multiple cellular parameters simultaneously. | Characterize the phenotypic effects of derivatives on cell morphology, organelle function, and protein localization. |
| Thermal Shift Assays (DSF) | Measures the change in protein melting temperature upon ligand binding. | Validate direct binding of hits from primary screens to the target protein. |
Q & A
Q. What are the optimal synthetic routes for preparing N-(4-Methylphenyl)octanamide with high purity?
The compound can be synthesized via nucleophilic acyl substitution, where octanoyl chloride reacts with 4-methylaniline in a polar aprotic solvent (e.g., dichloromethane or dioxane) under inert conditions. Triethylamine is typically added to scavenge HCl. Purification involves recrystallization or column chromatography. Yield optimization (70–85%) depends on stoichiometric ratios and temperature control (20–25°C). Characterization via -NMR should confirm the absence of unreacted aniline (δ 6.8–7.2 ppm) and the presence of the octanamide chain (δ 0.8–2.3 ppm) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- IR Spectroscopy : Confirms the amide C=O stretch (~1680 cm) and N–H bending (~1550 cm).
- -NMR : Key signals include the methyl group on the phenyl ring (δ 2.3 ppm, singlet) and methylene protons adjacent to the amide (δ 2.3–2.5 ppm, triplet).
- LC–MS (ESI) : Verifies molecular weight (calc. for CHNO: 241.36 g/mol) and detects impurities. Compare with reference data for analogous compounds (e.g., N-(4-Methylphenyl)acetamide) .
Q. How should this compound be stored to ensure long-term stability?
Store as a crystalline solid at –20°C in airtight, light-resistant containers. Stability studies for similar amides (≥5 years) suggest minimal degradation under these conditions. Pre-use analysis (TLC or HPLC) is recommended to verify integrity .
Advanced Research Questions
Q. How can conflicting spectral data in this compound synthesis be resolved?
Discrepancies in NMR or IR data often arise from residual solvents, byproducts (e.g., unreacted 4-methylaniline), or tautomerization. Strategies include:
- Drying : Use molecular sieves or vacuum drying to remove solvent traces.
- 2D-NMR (COSY, HSQC) : Resolve overlapping signals; confirm coupling between the amide proton and adjacent methylene groups.
- Control Experiments : Synthesize derivatives (e.g., N-(4-Methylphenyl)acetamide) to benchmark spectral features .
Q. What methodologies are effective for studying the biological activity of this compound?
- Enzyme Assays : Fluorescence-based assays (e.g., using fluorogenic substrates like Oc-MAP) to probe interactions with amidases or lipases. Compare specificity constants (k/K) with structurally related amides .
- Cellular Uptake Studies : Radiolabel the octanamide chain (e.g., ) and measure intracellular accumulation via scintillation counting.
- Toxicity Profiling : Use MTT assays in HEK293 or HepG2 cells to assess IC values .
Q. How do substituents on the phenyl ring influence the reactivity of this compound?
Comparative studies with analogs (e.g., N-(4-Chlorophenyl)octanamide) reveal:
- Electron-Donating Groups (e.g., –CH) : Increase electron density at the amide nitrogen, reducing susceptibility to hydrolysis.
- Steric Effects : Bulky substituents (e.g., –CF) hinder nucleophilic attack, slowing degradation.
- Spectroscopic Shifts : Electron-withdrawing groups downfield-shift the amide proton in -NMR (δ 8.1–8.3 ppm vs. δ 7.8–8.0 ppm for –CH) .
Experimental Design & Data Analysis
Q. What strategies optimize reaction yields in large-scale synthesis of this compound?
- Solvent Selection : Use dioxane or THF for improved solubility of 4-methylaniline.
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation.
- Process Monitoring : In-line FTIR tracks reaction progress by monitoring the disappearance of the amine peak (~3350 cm) .
Q. How can computational modeling aid in predicting the physicochemical properties of this compound?
- DFT Calculations : Predict logP (octanol-water partition coefficient) to estimate lipophilicity.
- Molecular Dynamics : Simulate interactions with biological membranes or enzyme active sites (e.g., FAAH).
- QSAR Models : Correlate structural features (e.g., alkyl chain length) with bioactivity using datasets from analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
